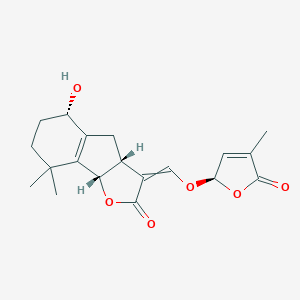

(+/-)-Strigol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "(+/-)-Strigol" involves complex biochemical pathways and has been achieved through various methods, including enantioselective synthesis that constructs its tricyclic core structure from specific precursors (Takahashi et al., 2016). Moreover, microbial consortia have been used to reconstruct the biosynthetic pathway of strigol, demonstrating the potential for large-scale production (Wu et al., 2023).

Molecular Structure Analysis

The molecular structure of "this compound" has been elucidated through various analytical techniques. Notably, single crystal X-ray analysis has defined its constitution and relative stereochemistry, providing insights into its potent biological activity (Coggon et al., 1973).

Chemical Reactions and Properties

"this compound" undergoes specific chemical reactions that are pivotal for its biological activity. For instance, the stereochemistry at C-2′ is crucial for its seed germination stimulant activity, highlighting the importance of molecular orientation in its function (Frischmuth et al., 1998).

Physical Properties Analysis

The physical properties of "this compound," including its crystalline structure, have been characterized through techniques such as X-ray crystallography, revealing its complex geometry and aiding in the understanding of its biological functions (Coggon et al., 1973).

Chemical Properties Analysis

The chemical properties of "this compound" are closely related to its biological activity. The molecule's ability to stimulate seed germination at very low concentrations indicates its strong biological potency and specificity. The structural analogues and their biological activities further emphasize the significance of its chemical properties (Hauck & Schildknecht, 1990).

Wissenschaftliche Forschungsanwendungen

Seed Germination of Parasitic Plants :

- (+)-Strigol induces the germination of seeds of parasitic plants like Striga asiatica and Orobanche aegyptiaca, with its enantiomer being less active (Hauck & Schildknecht, 1990).

- It is specifically effective in stimulating Orobanche crenata seed germination, with the absolute configuration at C-2′ being crucial (Bergmann et al., 1993).

- Strigol and its synthetic precursors act as germination stimulants for broomrape (Orobanche ramosa) and witchweed (Striga asiatica) (Vail et al., 1990).

Agricultural and Plant Science Applications :

- Strigolactones, including strigol, are of significant interest in plant science for their potential applications in controlling parasitic weeds (Screpanti et al., 2016).

- These compounds play a role in modifying plant architecture, stimulating symbiotic relationships with arbuscular mycorrhizal fungi, and controlling plant growth (Zwanenburg & Blanco‐Ania, 2018).

- Strigol analogues have been shown to stimulate germination of Striga and Orobanche seeds through specific molecular mechanisms (Mangnus & Zwanenburg, 1992).

Molecular Botany and Germination Studies :

- (+)-Strigol is a potent seed germination stimulant for root parasitic weeds (Takahashi et al., 2016).

- Strigol analogs have been synthesized and evaluated for their germination stimulant properties in various plant species (Johnson et al., 1981).

- The compound also shows promise in facilitating defense responses in plants against environmental stresses (Alvi et al., 2022).

Eigenschaften

IUPAC Name |

(3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/t10-,13+,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFXXOPWCBSPAA-FTOGJNOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)OC=C2[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

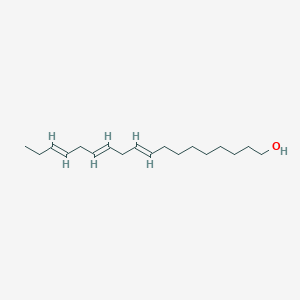

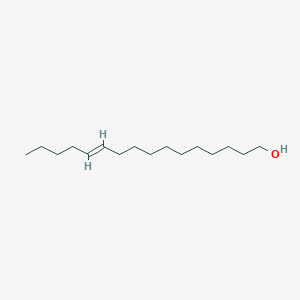

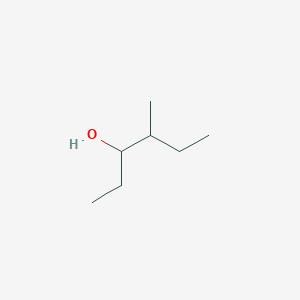

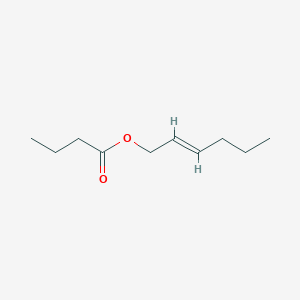

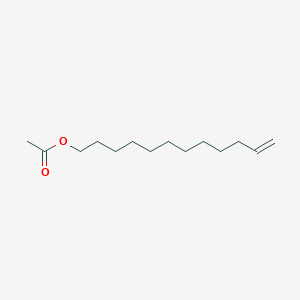

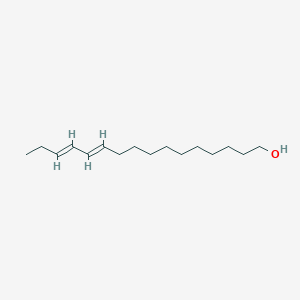

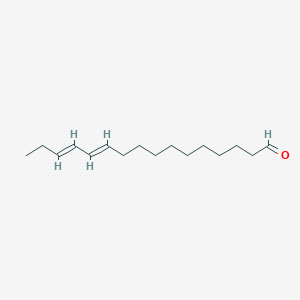

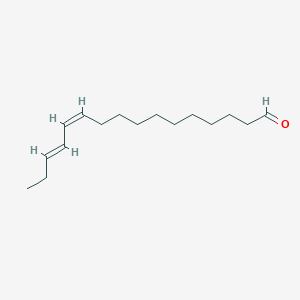

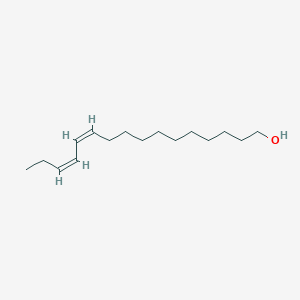

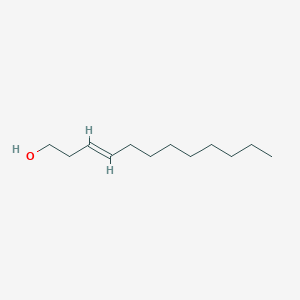

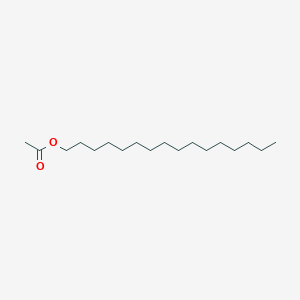

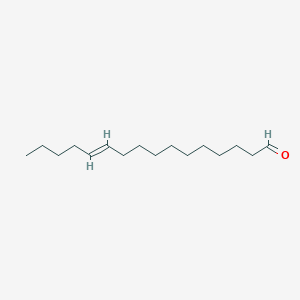

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.